molecular formula C21H44N2 B12593243 N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine CAS No. 627520-91-6

N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine

Cat. No.: B12593243
CAS No.: 627520-91-6
M. Wt: 324.6 g/mol
InChI Key: DJUQIKOUSNDTPW-UHFFFAOYSA-N
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Description

N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 3 positions, an undecyl chain, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a dehydration reaction to form 2,3-dimethylcyclohexene.

    Addition of the Undecyl Chain: The 2,3-dimethylcyclohexene undergoes a hydroboration-oxidation reaction to introduce the undecyl chain, forming 2,3-dimethylcyclohexylundecanol.

    Formation of the Diamine: The final step involves the reaction of 2,3-dimethylcyclohexylundecanol with ethane-1,2-diamine under reductive amination conditions to yield N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines, hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclohexyl ring, undecyl chain, and ethane-1,2-diamine backbone. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications that similar compounds may not fulfill.

Properties

CAS No.

627520-91-6

Molecular Formula

C21H44N2

Molecular Weight

324.6 g/mol

IUPAC Name

N'-(2,3-dimethylcyclohexyl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H44N2/c1-4-5-6-7-8-9-10-11-12-16-22-17-18-23-21-15-13-14-19(2)20(21)3/h19-23H,4-18H2,1-3H3

InChI Key

DJUQIKOUSNDTPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNC1CCCC(C1C)C

Origin of Product

United States

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